molecular formula C21H30ClN5O3 B10837800 2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride

2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride

Cat. No.: B10837800
M. Wt: 435.9 g/mol
InChI Key: STJGUHHJXMUHAN-DYZVKEBGSA-N
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Preparation Methods

The synthesis of LY467711 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial production methods for LY467711 are designed to ensure high yield and purity. These methods often involve:

    Optimized reaction conditions: Controlled temperature, pressure, and pH levels.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as chromatography and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

LY467711 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, LY467711 can form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Common reagents like halogens can substitute specific groups in the compound, altering its properties.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated analogs.

Scientific Research Applications

LY467711 has been extensively studied for its applications in various fields:

Mechanism of Action

LY467711 exerts its effects by antagonizing the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and neural network activity . By binding to mGluR5, LY467711 inhibits its activity, leading to a decrease in excitatory neurotransmission. This mechanism is particularly relevant in conditions like migraine and neuropathic pain, where excessive excitatory signaling is a key factor .

Comparison with Similar Compounds

LY467711 can be compared with other mGluR5 antagonists, such as:

    Mavoglurant: Another mGluR5 antagonist with similar therapeutic applications.

    Fenobam: Known for its anxiolytic properties.

    ADX-47273: A positive allosteric modulator of mGluR5.

What sets LY467711 apart is its unique chemical structure and specific binding affinity to mGluR5, which contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C21H30ClN5O3

Molecular Weight

435.9 g/mol

IUPAC Name

2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C21H29N5O3.ClH/c1-13(2)12-28-21(27)18-10-15-9-16(8-7-14(15)11-22-18)29-19-6-4-3-5-17(19)20-23-25-26-24-20;/h3-6,13-16,18,22H,7-12H2,1-2H3,(H,23,24,25,26);1H/t14-,15+,16+,18+;/m0./s1

InChI Key

STJGUHHJXMUHAN-DYZVKEBGSA-N

Isomeric SMILES

CC(C)COC(=O)[C@H]1C[C@H]2C[C@@H](CC[C@H]2CN1)OC3=CC=CC=C3C4=NNN=N4.Cl

Canonical SMILES

CC(C)COC(=O)C1CC2CC(CCC2CN1)OC3=CC=CC=C3C4=NNN=N4.Cl

Origin of Product

United States

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